molecular formula C9H5BrClN B1512261 7-Bromo-8-chloroquinoline CAS No. 1429790-80-6

7-Bromo-8-chloroquinoline

Cat. No. B1512261
CAS RN: 1429790-80-6
M. Wt: 242.5 g/mol
InChI Key: CEYGIBBNXCBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It is a solid substance and its CAS Number is 1429790-80-6 .


Synthesis Analysis

The synthesis of 7-Chloroquinoline derivatives has been achieved using mixed Lithium-Magnesium reagents . Both the C4 and C8 positions of 7-chloroquinoline could be magnesiated successfully, followed by functionalization with several aldehydes and other electrophiles . The end products were obtained in good to excellent yields .


Molecular Structure Analysis

The structure analysis of a similar compound, 7-Bromoquinolin-8-ol, has established that bromination of an 8-hydroxyquinoline derivative occurred in the 7-position . Intermolecular and weak intramolecular O—H N hydrogen bonds are present, the former causing the molecules to pack as hydrogen-bonded dimers in the solid state .


Chemical Reactions Analysis

The photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates has been studied . The results indicate differences in the photochemical mechanisms and product outcomes, and reveal that the triplet excited state is most likely on the pathway to the product and that dehalogenation competes with the release of acetate .

Scientific Research Applications

Quinoline Compounds in Malaria Treatment

Quinoline-based compounds like chloroquine have been extensively studied for their antimalarial properties. For example, the efficacy and safety of tafenoquine, an 8-aminoquinoline, were evaluated for the prevention of Plasmodium vivax malaria relapse. It demonstrated effectiveness in preventing relapse, indicating the potential of quinoline derivatives in malaria management (Walsh et al., 2004).

Antimicrobial and Antiviral Applications

Quinoline derivatives have been investigated for their antimicrobial and antiviral activities beyond malaria. For instance, chloroquine and hydroxychloroquine, both quinoline derivatives, were studied for their potential in treating COVID-19 patients, although their benefits remain controversial and subject to further research (Mehra et al., 2020).

Pharmacokinetics and Safety Profiles

The pharmacokinetics and safety of quinoline compounds, including their metabolites in humans, have been subjects of investigation to optimize their therapeutic use and minimize side effects. Studies like those on the bioavailability and pharmacokinetics of chloroquine and its metabolites in healthy volunteers contribute to our understanding of how these compounds are processed in the body (Ette et al., 1989).

Safety and Hazards

The safety data sheet for a similar compound, 8-Bromo-2-Chloroquinoline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

7-bromo-8-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYGIBBNXCBDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857469
Record name 7-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1429790-80-6
Record name 7-Bromo-8-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-8-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-8-chloroquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-8-chloroquinoline
Reactant of Route 3
Reactant of Route 3
7-Bromo-8-chloroquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-8-chloroquinoline
Reactant of Route 5
Reactant of Route 5
7-Bromo-8-chloroquinoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-8-chloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.